1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one
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Overview
Description
1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is a complex organic compound with the molecular formula C19H30O3Si. This compound features a cyclobutyl ring substituted with benzyloxy and tert-butyldimethylsilyloxy groups, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyl alcohol derivative reacts with the cyclobutyl ring.
Addition of the tert-butyldimethylsilyloxy group: This is usually done through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ethanone moiety can produce the corresponding alcohol .
Scientific Research Applications
1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy and silyloxy groups can play roles in binding interactions and stability .
Comparison with Similar Compounds
Similar Compounds
1-[3-(benzyloxy)cyclobutyl]ethan-1-one: Lacks the silyloxy group, making it less sterically hindered.
1-[3-(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one: Lacks the benzyloxy group, affecting its reactivity and binding properties.
Uniqueness
1-[3-(benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is unique due to the presence of both benzyloxy and tert-butyldimethylsilyloxy groups on the cyclobutyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2624139-43-9 |
---|---|
Molecular Formula |
C19H30O3Si |
Molecular Weight |
334.5 |
Purity |
95 |
Origin of Product |
United States |
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